6-Bromo-2-methyl-3-nitrobenzoic acid CAS number
6-Bromo-2-methyl-3-nitrobenzoic acid CAS number
An In-Depth Technical Guide to 6-Bromo-2-methyl-3-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-2-methyl-3-nitrobenzoic acid, a highly functionalized aromatic compound crucial for advanced organic synthesis. This document delves into its physicochemical properties, outlines a detailed synthesis protocol grounded in established electrophilic aromatic substitution chemistry, explores its applications as a versatile intermediate in drug discovery and medicinal chemistry, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a technical understanding of this valuable synthetic building block.
Compound Identification and Physicochemical Properties
6-Bromo-2-methyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. The strategic placement of bromo, methyl, and nitro groups on the benzoic acid core makes it a reactive and versatile intermediate for constructing complex molecular architectures.
| Property | Value | Source |
| CAS Number | 1207341-14-7 | [1] |
| Molecular Formula | C₈H₆BrNO₄ | [1] |
| Molecular Weight | 260.04 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis Protocol: Nitration of 6-Bromo-2-methylbenzoic Acid
The synthesis of 6-Bromo-2-methyl-3-nitrobenzoic acid is most effectively achieved through the electrophilic aromatic substitution of the precursor, 6-Bromo-2-methylbenzoic acid (CAS No: 90259-31-7)[2]. The methodology involves a carefully controlled nitration reaction using a mixture of concentrated nitric and sulfuric acids.
Causality and Mechanistic Insights
The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by sulfuric acid[3][4]. The existing substituents on the benzene ring—the electron-withdrawing carboxylic acid and the electron-donating methyl group—direct the incoming nitro group. While the carboxylic acid is a meta-director, the methyl group is an ortho-, para-director. The steric hindrance from the adjacent methyl and bromo groups, combined with the electronic directing effects, favors the substitution at the C3 position. Careful temperature control is critical to prevent over-nitration and the formation of unwanted dinitro isomers[5].
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 6-Bromo-2-methyl-3-nitrobenzoic acid.
Step-by-Step Methodology
Materials:
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6-Bromo-2-methylbenzoic acid
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Concentrated Sulfuric Acid (H₂SO₄, 98%)
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Concentrated Nitric Acid (HNO₃, 70%)
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Ice
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Deionized Water
Protocol:
-
Preparation of Reaction Mixture: In a flask equipped with a magnetic stirrer and placed in an ice/salt bath, add concentrated sulfuric acid. Cool the acid to below 0°C.[5]
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Slowly and portion-wise, add the solid 6-Bromo-2-methylbenzoic acid to the cold, stirring sulfuric acid. Ensure the temperature does not exceed 5°C.[5]
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Preparation of Nitrating Mixture: In a separate, pre-cooled flask, carefully add concentrated nitric acid. While cooling in an ice bath, slowly add concentrated sulfuric acid to the nitric acid. Keep this nitrating mixture cold until use.[6]
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Nitration Reaction: Using a dropping funnel, add the nitrating mixture dropwise to the solution of 6-Bromo-2-methylbenzoic acid over 20-30 minutes. The reaction is exothermic; maintain the internal temperature strictly below 5°C throughout the addition.[6]
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After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.[5]
-
Product Isolation: Carefully pour the reaction mixture onto a large beaker filled with crushed ice. Stir the resulting slurry vigorously until all the ice has melted. A precipitate of the product will form.[5][6]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filtered solid thoroughly with several portions of cold deionized water to remove residual acids.
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Dry the purified 6-Bromo-2-methyl-3-nitrobenzoic acid under vacuum to obtain the final product.
Applications in Research and Drug Development
Substituted nitrobenzoic acids are indispensable intermediates in the development of Active Pharmaceutical Ingredients (APIs).[7] The multiple functional groups on 6-Bromo-2-methyl-3-nitrobenzoic acid provide synthetic "handles" for a variety of chemical transformations, making it a valuable building block for creating libraries of complex molecules.
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Scaffold for Heterocycles: The nitro group can be readily reduced to an amine (-NH₂), which is a key step in synthesizing nitrogen-containing heterocyclic compounds, a common motif in many pharmaceutical drugs.[7]
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Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. This is a powerful strategy for elaborating the core structure.
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Derivatization: The carboxylic acid group can be converted into esters, amides, or acid chlorides, enabling linkage to other molecules or modification of the compound's physicochemical properties.[7]
These functionalities make it a precursor for synthesizing compounds with potential applications as antibacterial, anti-inflammatory, or anticancer agents.[8]
Role as a Synthetic Intermediate
Caption: Synthetic utility of 6-Bromo-2-methyl-3-nitrobenzoic acid.
Safety, Handling, and Storage
As a fine chemical intermediate, and given the hazardous nature of the reagents used in its synthesis, strict adherence to safety protocols is mandatory.
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Hazard Identification: While specific data for this exact compound is limited, structurally similar bromo-nitro-benzoic acids are classified as irritants. They may cause skin and serious eye irritation. Harmful if swallowed.[9] The reagents used in its synthesis, concentrated nitric and sulfuric acids, are highly corrosive and toxic.[3][4]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield.[4]
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Handling Procedures: Avoid generating dust. Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water immediately and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases or oxidizing agents.
-
Waste Disposal: Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations. Acidic waste from the synthesis must be neutralized before disposal.[3]
References
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Nitration Of Benzoic Acid - Profnit. (n.d.). Retrieved from [Link]
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Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]
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Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. (n.d.). Retrieved from [Link]
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Nitration Of Benzoic Acid - . (n.d.). Retrieved from [Link]
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Nitration of methyl benzoate | Resource | RSC Education. (n.d.). Retrieved from [Link]
- US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google Patents. (n.d.).
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The Role of 2-Methyl-3-nitrobenzoic Acid in Pharmaceutical API Development. (n.d.). Retrieved from [Link]
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2,4,6-tribromobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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6-Bromo-3-methoxy-2-nitrobenzoic acid | C8H6BrNO5 | CID 14631586 - PubChem. (n.d.). Retrieved from [Link]
-
3-Nitrobenzoic acid - Wikipedia. (n.d.). Retrieved from [Link]
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